molecular formula C16H21ClN4O2 B1421141 N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride CAS No. 1185299-52-8

N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride

Cat. No.: B1421141
CAS No.: 1185299-52-8
M. Wt: 336.81 g/mol
InChI Key: WAYICYYEFBAUIT-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride is a chemical compound with the molecular formula C16H21O2N4Cl1. It is primarily used in research settings and is known for its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a benzamide moiety .

Scientific Research Applications

N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements associated with it are P264 - P280 - P305 + P351 + P338 - P337 + P313 .

Preparation Methods

The synthesis of N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cyclopropyl-3-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2.ClH/c1-2-8-17-10-14-19-15(20-22-14)11-4-3-5-12(9-11)16(21)18-13-6-7-13;/h3-5,9,13,17H,2,6-8,10H2,1H3,(H,18,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYICYYEFBAUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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